molecular formula C₁₈H₂₀O₄ B1145901 Dimethyl 2-(naphthalen-1-ylmethyl)malonate CAS No. 2107-84-8

Dimethyl 2-(naphthalen-1-ylmethyl)malonate

Cat. No. B1145901
CAS RN: 2107-84-8
M. Wt: 300.35
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to Dimethyl 2-(naphthalen-1-ylmethyl)malonate involves various strategies, including catalytic processes and the use of specific reagents to achieve desired structural frameworks. For instance, novel synthesis routes have been developed for creating complex molecules incorporating the naphthalene moiety and malonate derivatives, showing the versatility and adaptability of synthetic methodologies to access such compounds (Colombo et al., 2009).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of this compound derivatives. These techniques elucidate the spatial arrangement of atoms within the molecule, revealing planar or out-of-plane arrangements that influence the compound's physical and chemical properties. Studies on related compounds have shown varied structural conformations, contributing to our understanding of intramolecular interactions and molecular dynamics (Jacobson et al., 1996).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, reflecting its reactivity and functional group compatibility. Its chemical behavior is often explored through reactions such as dimerization, cycloadditions, and substitutions, which provide insights into its reactivity patterns and potential applications in synthesis. For example, its derivatives have been used in reactions leading to the formation of complex structures, showcasing the compound's versatility in organic synthesis (Novikov & Tomilov, 2013).

Scientific Research Applications

Proton Transfer Reactions

Research on dimethyl (4-nitrophenyl)malonate, a compound related to Dimethyl 2-(naphthalen-1-ylmethyl)malonate, has shown its involvement in proton transfer reactions with N-bases in acetonitrile. The study provides insights into the mechanisms of proton transfer reactions, highlighting the quantitative deprotonation of C-acid in solution by N-bases with guanidine-like character (Schroeder et al., 1996).

Synthetic Applications

Another study presented novel synthetic routes for generating compounds with structural similarities to this compound, demonstrating their importance as impurity-reference standards for the chemical characterization of specific pharmaceuticals. This research outlines a six-step synthesis from glutaconic acid, emphasizing the compound's role in complex organic syntheses (Colombo et al., 2009).

Palladium-Catalyzed Nucleophilic Substitution

A study on the palladium-catalyzed nucleophilic substitution of naphthylmethyl and 1-naphthylethyl esters with sodium dimethyl malonate revealed the production of dimethyl naphthylmethyl- and 1-naphthylethylmalonates in good yield. This work emphasizes the utility of such reactions in creating substituted malonates for further chemical applications (Legros & Fiaud, 1992).

Fluorescence Microscopy

This compound-related compounds have been synthesized for use as fluorescent dyes. Their fluorescence properties are sensitive to solvent polarity and viscosity, making them suitable for use in fluorescence microscopy to differentiate between lipid or protein-bound states and aqueous media (Jacobson et al., 1996).

Safety and Hazards

The safety information for Dimethyl 2-(naphthalen-1-ylmethyl)malonate is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

dimethyl 2-(naphthalen-1-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15(17)14(16(18)20-2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXYPVAENVSLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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